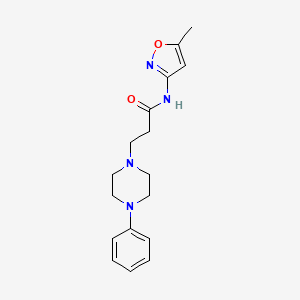
2-Benzoyl-3-(3,4-dimethoxy-phenyl)-2-ethyl-cyclopropane-1,1-dicarboxylic acid dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-DIMETHYL 2-BENZOYL-3-(3,4-DIMETHOXYPHENYL)-2-ETHYLCYCLOPROPANE-1,1-DICARBOXYLATE is a complex organic compound with a unique structure. It features a cyclopropane ring substituted with benzoyl and dimethoxyphenyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-DIMETHYL 2-BENZOYL-3-(3,4-DIMETHOXYPHENYL)-2-ETHYLCYCLOPROPANE-1,1-DICARBOXYLATE typically involves multi-step organic reactions. The process often starts with the preparation of the cyclopropane ring, followed by the introduction of the benzoyl and dimethoxyphenyl groups under controlled conditions. Common reagents used in these reactions include organometallic compounds and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors designed to handle the specific conditions required for each step. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,1-DIMETHYL 2-BENZOYL-3-(3,4-DIMETHOXYPHENYL)-2-ETHYLCYCLOPROPANE-1,1-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the cyclopropane ring.
Substitution: The benzoyl and dimethoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1,1-DIMETHYL 2-BENZOYL-3-(3,4-DIMETHOXYPHENYL)-2-ETHYLCYCLOPROPANE-1,1-DICARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of substituents on cyclopropane ring stability.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a pharmaceutical agent.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1,1-DIMETHYL 2-BENZOYL-3-(3,4-DIMETHOXYPHENYL)-2-ETHYLCYCLOPROPANE-1,1-DICARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1-DIMETHYL 2-BENZOYL-3-(3,4-DIMETHOXYPHENYL)-2-METHYLCYCLOPROPANE-1,1-DICARBOXYLATE
- 1,1-DIMETHYL 2-BENZOYL-3-(3,4-DIMETHOXYPHENYL)-2-PROPYLCYCLOPROPANE-1,1-DICARBOXYLATE
Uniqueness
Compared to similar compounds, 1,1-DIMETHYL 2-BENZOYL-3-(3,4-DIMETHOXYPHENYL)-2-ETHYLCYCLOPROPANE-1,1-DICARBOXYLATE has unique structural features that influence its chemical reactivity and biological activity. The presence of the ethyl group, in particular, affects its interactions with molecular targets and its overall stability.
Properties
Molecular Formula |
C24H26O7 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
dimethyl 2-benzoyl-3-(3,4-dimethoxyphenyl)-2-ethylcyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C24H26O7/c1-6-23(20(25)15-10-8-7-9-11-15)19(24(23,21(26)30-4)22(27)31-5)16-12-13-17(28-2)18(14-16)29-3/h7-14,19H,6H2,1-5H3 |
InChI Key |
URTLBBWCDYSYFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(C1(C(=O)OC)C(=O)OC)C2=CC(=C(C=C2)OC)OC)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11510436.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B11510452.png)
![N-[5-chloro-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B11510471.png)

![methyl (2E)-2-{4-[(2-fluorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11510477.png)
![3-[1-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11510483.png)
![N-[3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-2-hydroxy-propyl]-formamide](/img/structure/B11510489.png)
![6-Amino-3-(4-bromophenyl)-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11510490.png)
![N-(4-ethylphenyl)-2-[(2-methylquinolin-8-yl)sulfanyl]acetamide](/img/structure/B11510498.png)


![2-[4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B11510516.png)

![Benzyl 3-amino-4-ethyl-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-E]pyridine-2-carboxylate](/img/structure/B11510525.png)
